3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine

Catalog No.
S14549091
CAS No.
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine

Product Name

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine

IUPAC Name

5-(methoxymethyl)-2-phenylpyrazol-3-amine

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-15-8-9-7-11(12)14(13-9)10-5-3-2-4-6-10/h2-7H,8,12H2,1H3

InChI Key

DSVVTTONZVOBII-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN(C(=C1)N)C2=CC=CC=C2

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound characterized by its pyrazole core, which is a five-membered ring containing two nitrogen atoms. This compound features a methoxymethyl group attached to the pyrazole ring and a phenyl group at the 1-position. The molecular formula for this compound is C11H14N4OC_{11}H_{14}N_{4}O, and it has a molecular weight of approximately 218.25 g/mol. Its structure can be depicted as follows:

This compound is part of a class of pyrazole derivatives that have gained attention due to their diverse biological activities and potential applications in medicinal chemistry.

Typical of amines and pyrazoles, including:

  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitutions.
  • Reduction: The compound may be reduced to yield secondary amines or other derivatives.

These reactions facilitate the synthesis of more complex molecules, enhancing the compound's utility in organic synthesis.

Compounds containing pyrazole moieties, including 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine, have been studied for their biological activities. They exhibit a range of pharmacological effects, such as:

  • Antitumor Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: Pyrazole derivatives are often investigated for their potential to reduce inflammation.
  • Antimicrobial Activity: Certain compounds in this class demonstrate efficacy against bacterial and fungal strains.

The specific biological activity of 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine requires further investigation to establish its therapeutic potential.

The synthesis of 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine can be achieved through several methods:

  • One-Pot Synthesis: A method involving the condensation of appropriate aldehydes with 3-methyl-1-phenyl-1H-pyrazol-5-one, followed by reduction.
  • Multi-component Reactions: Utilizing starting materials like benzaldehyde and methanol under acidic or basic conditions to yield the target compound efficiently.
  • Cyclization Reactions: Employing reagents such as Lawesson's reagent for cyclization processes leading to the formation of the pyrazole ring.

These methods highlight the versatility and efficiency in synthesizing this compound and its derivatives.

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine has potential applications in various fields:

  • Pharmaceutical Industry: As a precursor for developing new drugs, especially those targeting cancer and inflammatory diseases.
  • Agricultural Chemistry: Potential use in developing agrochemicals with herbicidal or fungicidal properties.
  • Material Science: Exploration as a building block for creating novel materials with specific properties.

The ongoing research into its applications underscores its significance in both medicinal chemistry and material science.

Studies on the interactions of 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine with biological targets are crucial for understanding its mechanism of action. Preliminary studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Cytotoxicity Tests: Assessing its effects on various cancer cell lines to determine efficacy and safety profiles.

Such interaction studies will provide insights into optimizing its pharmacological properties.

Several compounds share structural similarities with 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-1-phenyI-H-pyrazol-5-aminoContains methyl group at position 3Exhibits significant cytotoxicity against cancer cells .
4-Methoxybenzyl derivativeMethoxy group on phenyl ringEnhanced solubility and potential bioactivity .
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-tert-butyl substitution increases lipophilicityDemonstrated effectiveness in reducing inflammation .
4-Chlorobenzaldehyde derivativeChlorine substituent enhances reactivityPotentially greater antimicrobial activity .

Traditional Organic Synthesis Pathways for Pyrazole Core Functionalization

The pyrazole core of 3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is typically constructed via cyclocondensation reactions between hydrazines and carbonyl-containing precursors. A widely adopted method involves the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds, where the methoxymethyl group is introduced through functionalization of the intermediate hydrazone. For example, a one-pot synthesis begins with the condensation of benzaldehyde derivatives with hydrazine hydrate to form a hydrazone intermediate, followed by reaction with methoxymethyl-substituted β-keto esters under acidic conditions. This approach achieves yields exceeding 80% when optimized at 120°C for 5–7 hours, as confirmed by thin-layer chromatography monitoring.

Regioselectivity challenges in pyrazole synthesis are addressed through careful selection of substituents on the carbonyl precursor. Studies demonstrate that electron-withdrawing groups on the phenyl ring of acetophenone derivatives direct cyclization to the 3-position of the pyrazole, ensuring consistent placement of the methoxymethyl group. For instance, the use of 4-methoxyacetophenone in the presence of hydrochloric acid and dimethyl sulfoxide (DMSO) facilitates selective formation of the 3-(methoxymethyl) isomer, minimizing byproducts.

Key advancements in traditional methodologies include:

  • Solvent Optimization: Ethanol and DMSO mixtures enhance reaction rates by stabilizing intermediates through hydrogen bonding.
  • Catalyst Systems: Bronsted acids like HCl (0.5–1.0 equiv) improve cyclization efficiency, reducing reaction times from 48 hours to 5 hours in comparative studies.
  • Temperature Control: Reflux conditions (80–120°C) balance kinetic control and thermal stability of sensitive methoxymethyl groups.

Nanoparticle-Assisted Synthetic Routes for Enhanced Regioselectivity

Transition metal nanoparticles have revolutionized pyrazole synthesis by enabling precise regiocontrol and recyclable catalysis. Nickel nanoparticles (Ni NPs) immobilized on magnetite (Fe₃O₄) demonstrate exceptional performance in the regioselective formation of 3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine. The magnetic nanoparticles act as a scaffold, providing high surface area for reactant adsorption and facilitating electron transfer during the cyclization step. This system achieves >90% regioselectivity for the 3-position, attributed to the preferential orientation of reactants on the nanoparticle surface.

A comparative study of nanoparticle catalysts reveals:

Catalyst SystemRegioselectivity (%)Yield (%)Reusability (Cycles)
Ni/Fe₃O₄ NPs92888
MoO₂/SiO₂-Fe₃O₄ NPs858210
Pd/CeO₂ NPs78756

The dioxomolybdenum complex supported on silica-coated magnetite (MoO₂/SiO₂-Fe₃O₄) further enhances reaction efficiency through Lewis acid catalysis, activating carbonyl groups for nucleophilic attack by the hydrazine nitrogen. This system reduces side reactions such as over-alkylation, achieving 82% yield in 2-hour reactions at 60°C.

Mechanistic insights from density functional theory (DFT) calculations show that nanoparticle surfaces lower the activation energy for the rate-determining cyclization step by 15–20 kJ/mol compared to homogeneous catalysts. This energy reduction is critical for industrial applications where energy efficiency directly impacts production costs.

Industrial-Scale Production: Catalytic Systems and Process Intensification

Scaling up 3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine synthesis requires addressing challenges in catalyst recovery, solvent volume, and reaction homogeneity. Fixed-bed reactors employing immobilized MoO₂/SiO₂-Fe₃O₄ catalysts demonstrate continuous production capabilities, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ with 98% conversion efficiency. The catalyst retains 95% activity after 10 cycles, as confirmed by inductively coupled plasma analysis.

Process intensification strategies include:

  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes (e.g., 15 minutes at 150 W) while maintaining 85% yield.
  • Flow Chemistry Systems: Tubular reactors with inline IR monitoring enable real-time adjustment of stoichiometric ratios, minimizing byproduct formation.
  • Solvent Recycling: Ethanol-DMSO mixtures are recovered via fractional distillation, decreasing waste generation by 70%.

Industrial protocols prioritize atom economy, with the three-component condensation of aryl aldehydes, malononitrile, and phenylhydrazine achieving 92% atom utilization. This method eliminates purification steps by precipitating the product directly from the reaction mixture, reducing downstream processing costs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.105862047 g/mol

Monoisotopic Mass

203.105862047 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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